Home > Products > Screening Compounds P61291 > Complement factor D-IN-1
Complement factor D-IN-1 -

Complement factor D-IN-1

Catalog Number: EVT-274217
CAS Number:
Molecular Formula: C21H19BrN6O3
Molecular Weight: 483.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDK55760, also known as FD inhibitor-2, is a non-covalent reversible, highly potent, and selective human Factor D (FD) inhibitor. MDK55760 has CAS#1386455-76-0
Overview

Complement factor D-IN-1 is a selective small-molecule reversible inhibitor of complement factor D, a serine protease that plays a crucial role in the alternative complement pathway. This pathway is integral to the immune system, facilitating the amplification of complement activation and promoting the clearance of pathogens and damaged cells. The inhibition of complement factor D has significant implications for treating diseases characterized by excessive complement activation, such as paroxysmal nocturnal hemoglobinuria and age-related macular degeneration. This compound is being explored for its potential therapeutic applications in various medical conditions, as well as its utility in scientific research to further understand the molecular mechanisms of complement activation and regulation .

Synthesis Analysis

The synthesis of Complement factor D-IN-1 involves several complex steps that require specific reagents and conditions to achieve the desired chemical structure. The synthetic routes typically include:

  • Formation of Key Intermediates: Various chemical reactions such as nucleophilic substitution and condensation reactions are employed.
  • Industrial Production Methods: Large-scale synthesis may utilize optimized reaction conditions and purification techniques to ensure high yield and purity.

Common solvents used in these processes include dichloromethane or ethanol, with catalysts like palladium on carbon often employed to facilitate reactions. The synthesis requires careful control of reaction parameters to produce the compound effectively.

Molecular Structure Analysis

Complement factor D-IN-1 has a defined molecular structure that is critical for its function as an inhibitor. Although specific structural data is not detailed in the available sources, it is essential to understand that the compound's efficacy relies on its ability to interact selectively with complement factor D. The molecular weight and specific chemical formula are typically derived from its structural representation, which includes functional groups that enable its inhibitory action.

Chemical Reactions Analysis

Complement factor D-IN-1 undergoes several types of chemical reactions, which are crucial for both its synthesis and potential modifications:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen using oxidizing agents such as hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often utilizing halogens or alkylating agents.

The choice of reagents and conditions significantly influences the outcomes of these reactions, leading to various products that may be useful in further studies or applications.

Mechanism of Action

The mechanism of action for Complement factor D-IN-1 centers on its ability to inhibit complement factor D, thereby regulating the alternative complement pathway. This inhibition prevents the cleavage of factor B by complement factor D, which is essential for forming C3 convertase complexes that amplify the immune response. By blocking this step, Complement factor D-IN-1 effectively reduces the generation of pro-inflammatory mediators such as C3a and C3b, thereby modulating the immune response during pathological conditions associated with excessive complement activation .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not explicitly provided in the available literature, it is crucial for researchers working with Complement factor D-IN-1 to characterize these properties thoroughly. Understanding these characteristics helps in determining optimal storage conditions and potential interactions with other compounds during experimental procedures .

Applications

Complement factor D-IN-1 has a wide range of applications across various fields:

  • Scientific Research: It serves as a tool compound for studying the alternative complement pathway and understanding its role in various biochemical processes.
  • Medical Research: The compound is being investigated for therapeutic applications in diseases associated with excessive complement activation, including paroxysmal nocturnal hemoglobinuria and age-related macular degeneration.
  • Drug Development: It is utilized in developing new drugs targeting the complement system for various medical conditions, highlighting its significance in translational medicine .
Introduction to Complement Factor D (CFD) and Its Role in the Complement System

Complement Factor D (CFD), also known as adipsin, is a serine protease encoded by the CFD gene on chromosome 19p13.3. With a molecular weight of 24 kDa, it circulates in human plasma at low concentrations (1–2 μg/mL), making it the rate-limiting enzyme of the alternative complement pathway (AP) [1] [4]. Unlike other complement proteases, CFD exhibits exceptional substrate specificity, exclusively cleaving factor B when bound to C3b to form the C3 convertase (C3bBb). This enzyme is primarily synthesized by adipocytes and, to a lesser extent, hepatocytes and myeloid cells, linking metabolic and immune functions [3] [9].

Biochemical Characterization of CFD

Structural Features of CFD

CFD belongs to the chymotrypsin family of serine proteases but displays unique structural adaptations:

  • Catalytic Triad: Comprises Asp102, His57, and Ser195. However, His57 adopts a non-canonical conformation in the resting state, reducing basal activity [6] [10].
  • Self-Inhibitory Loop: Residues 212–218 form a loop stabilized by an Asp189-Arg218 salt bridge, obstructing the substrate-binding pocket [10].
  • β-Barrel Domains: Two antiparallel β-barrel domains form the core, with surface loops differing from other serine proteases, limiting substrate access [10].

Table 1: Structural Properties of Complement Factor D

FeatureDescription
Molecular Weight24 kDa
Protein DomainsTwo antiparallel β-barrels (chymotrypsin fold)
Catalytic TriadAsp102, His57, Ser195
Key Regulatory ElementSelf-inhibitory loop (residues 212–218)
Activation MechanismDisplacement of Asp189-Arg218 salt bridge by C3bB complex

Enzymatic Activity and Substrate Specificity

CFD’s activity is tightly regulated by conformational changes:

  • Unique Activation: The self-inhibitory loop shifts only when CFD encounters the C3b-factor B (C3bB) complex. This exposes the catalytic site and realigns His57 into a catalytically competent conformation [10] [4].
  • Sole Substrate: Factor B is CFD’s only known physiological target. CFD cleaves factor B at Arg234-Lys235, releasing fragment Ba and yielding the active C3 convertase fragment Bb [4] [10].
  • Kinetic Parameters: Low catalytic turnover (kcat ~1.5 s⁻¹) and high specificity (Km ~1 μM) ensure precise AP control [4].

Role of CFD in the Alternative Complement Pathway

Initiation and Amplification Mechanisms

The AP continuously surveys for pathogens via spontaneous C3 hydrolysis ("tickover"):

  • Initiation Phase: Hydrolyzed C3 (C3(H2O)) binds factor B, forming the "proconvertase" (C3(H2O)B). CFD cleaves factor B to generate the initial C3 convertase (C3(H2O)Bb) [4] [8].
  • Amplification Loop: Surface-bound C3b binds factor B, and CFD-mediated cleavage yields C3bBb. This enzyme cleaves additional C3 molecules, amplifying complement activation >80% of terminal pathway output [4] [8].

Interaction with C3b and Factor B

CFD’s function hinges on ternary complex formation:

  • C3b-Factor B Docking: Factor B undergoes Mg²⁺-dependent conformational changes upon binding C3b, exposing its cleavage site to CFD [4] [10].
  • Salt Bridge Displacement: The C3bB complex disrupts CFD’s Asp189-Arg218 salt bridge, enabling Arg234 of factor B to form a new salt bridge with Asp189 of CFD. This triggers catalytic activation [10].
  • Regulation: Factors H and I inactivate C3b, while properdin stabilizes C3bBb, modulating CFD-dependent amplification [5] [9].

Properties

Product Name

Complement factor D-IN-1

IUPAC Name

1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide

Molecular Formula

C21H19BrN6O3

Molecular Weight

483.3 g/mol

InChI

InChI=1S/C21H19BrN6O3/c22-16-6-3-7-17(24-16)25-21(31)15-9-11-8-14(11)28(15)18(29)10-27-13-5-2-1-4-12(13)19(26-27)20(23)30/h1-7,11,14-15H,8-10H2,(H2,23,30)(H,24,25,31)/t11-,14-,15+/m1/s1

InChI Key

CWZUTHDJLNZLCM-DFBGVHRSSA-N

SMILES

C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N

Solubility

Soluble in DMSO

Canonical SMILES

C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N

Isomeric SMILES

C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.